Tilisolol Hydrochloride

描述

属性

IUPAC Name |

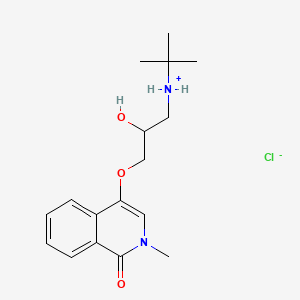

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3.ClH/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15;/h5-8,10,12,18,20H,9,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPGESCZOCHFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021350 | |

| Record name | Tilisolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-96-3 | |

| Record name | 1(2H)-Isoquinolinone, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62774-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilisolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILISOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW02T8UTIN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cardiovascular Mechanism of Action of Tilisolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with additional vasodilatory properties, positioning it as a unique agent in cardiovascular therapy. This technical guide delineates the core mechanism of action of this compound on the cardiovascular system, integrating data from preclinical and clinical studies. It provides a comprehensive overview of its receptor binding profile, downstream signaling effects, and its multifaceted influence on cardiac electrophysiology and hemodynamics. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering structured data, detailed experimental methodologies, and visual representations of its pharmacological pathways.

Introduction

This compound is a beta-blocker developed for the management of cardiovascular conditions such as hypertension and arrhythmias[1][2]. Its therapeutic efficacy stems from a dual mechanism of action: blockade of β-adrenergic receptors and induction of vasodilation. This guide provides a granular examination of these mechanisms, supported by quantitative data from various experimental models.

β-Adrenergic Receptor Blockade

This compound functions as a non-selective antagonist at β-adrenergic receptors, inhibiting the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine[1]. This blockade is fundamental to its effects on heart rate, myocardial contractility, and blood pressure.

Receptor Binding Affinity

While comprehensive studies detailing the specific affinity of Tilisolol for β1 and β2 adrenergic receptor subtypes are not widely available in the public domain, it is characterized as a non-selective β-blocker. This suggests comparable affinity for both receptor subtypes.

Downstream Signaling Pathway

The antagonism of β-adrenergic receptors by this compound disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. In cardiomyocytes, β1-adrenergic receptor stimulation by catecholamines typically leads to the activation of adenylyl cyclase, increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various targets, including L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility. By blocking this pathway, Tilisolol reduces intracellular cAMP levels, leading to decreased calcium influx and a subsequent reduction in the contractile strength of the heart muscle[1].

Vasodilatory Mechanism

A distinguishing feature of this compound is its ability to induce vasodilation, an effect not typical of all beta-blockers. This action is primarily mediated through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells[3].

Action on ATP-Sensitive Potassium Channels

The opening of K-ATP channels in vascular smooth muscle leads to hyperpolarization of the cell membrane. This change in membrane potential closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation. This vasodilatory effect contributes to the antihypertensive properties of Tilisolol[3].

Cardiovascular Effects: Quantitative Data

The combined actions of β-adrenergic blockade and vasodilation result in significant effects on the cardiovascular system.

Hemodynamic Effects

Studies in both preclinical models and humans have demonstrated the hemodynamic effects of this compound.

| Parameter | Species | Dose | Route | Effect | Reference |

| Coronary Vascular Resistance (CVR) | Dog | 1, 2, 4, 8 mg/kg | i.v. | Dose-dependent decrease | [3] |

| Coronary Artery Diameter (CoD) | Dog | 8 mg/kg | i.v. | 1.00 +/- 0.15% increase | [3] |

| Heart Rate | Human | 30 mg/day for 7 days | Oral | Decrease from 75 +/- 4 to 56 +/- 2 bpm | |

| Mean Blood Pressure | Human | 30 mg/day for 7 days | Oral | Decrease from 86 +/- 2 to 79 +/- 2 mmHg |

Table 1: Summary of Hemodynamic Effects of this compound.

Electrophysiological Effects

Patch-clamp studies on isolated guinea pig ventricular myocytes have revealed the direct effects of Tilisolol on cardiac ion channels.

| Ion Channel | Concentration | Effect | Reference |

| Delayed Rectifier K+ Current (IK) | 10 µM | 35.7 ± 3.5% reduction in maximal conductance | [4] |

| Delayed Rectifier K+ Current (IK) | 100 µM | 47.4 ± 3.5% reduction in maximal conductance | [4] |

| L-type Ca2+ Current (ICa,L) | 100 µM | 22.0 ± 9.8% decrease | [4] |

Table 2: Electrophysiological Effects of this compound on Cardiac Ion Channels.

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments cited in this guide.

In Vivo Hemodynamic Studies in Dogs

Objective: To assess the effects of this compound on coronary circulation.

Methodology:

-

Mongrel dogs are chronically instrumented for the measurement of circumflex coronary artery diameter (CoD) and coronary blood flow (CBF).

-

Following a recovery period, baseline hemodynamic parameters are recorded.

-

This compound is administered intravenously at various doses (e.g., 1, 2, 4, and 8 mg/kg).

-

CoD and CBF are continuously monitored, and coronary vascular resistance (CVR) is calculated.

-

To investigate the role of K-ATP channels, the experiment can be repeated after the administration of a K-ATP channel blocker, such as glibenclamide[3].

Patch-Clamp Electrophysiology in Guinea Pig Ventricular Myocytes

Objective: To determine the direct effects of this compound on cardiac ion channels.

Methodology:

-

Ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

The whole-cell patch-clamp technique is employed to record transmembrane ionic currents.

-

Cells are perfused with a control solution, and baseline currents (e.g., I-K, I-Ca,L) are recorded.

-

This compound is added to the perfusion solution at various concentrations (e.g., 10 µM, 100 µM).

-

Changes in the amplitude and kinetics of the ionic currents are measured and analyzed to determine the percentage of inhibition[4][5].

Conclusion

This compound exerts its cardiovascular effects through a dual mechanism involving non-selective β-adrenergic receptor antagonism and ATP-sensitive potassium channel opening. The former action leads to reductions in heart rate and myocardial contractility, while the latter contributes to vasodilation and a decrease in peripheral resistance. This unique pharmacological profile makes Tilisolol an effective agent for the management of hypertension and other cardiovascular disorders. Further research to elucidate its precise binding affinities for β-adrenergic receptor subtypes and to quantify its effects on cardiac contractility in more detail will provide a more complete understanding of its therapeutic potential.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiologic Effects of Beta-blocking Agent, Tilisolol; on Isolated Guinea Pig Ventricular Myocytes | CiNii Research [cir.nii.ac.jp]

- 5. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilisolol Hydrochloride: An In-Depth Technical Guide to In Vivo Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Tilisolol (B1201935) Hydrochloride, a non-selective β-adrenergic antagonist with vasodilating properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document summarizes key quantitative data from in vivo studies, details experimental protocols, and visualizes the compound's mechanism of action.

Core Pharmacodynamic Profile

Tilisolol Hydrochloride primarily functions as a beta-blocker, inhibiting the effects of catecholamines like adrenaline and noradrenaline on β-adrenergic receptors.[1] This action leads to a decrease in heart rate and myocardial contractility.[1][2] Uniquely, Tilisolol also possesses vasodilatory properties attributed to its ability to open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3] This dual mechanism of action contributes to its antihypertensive effects. Some evidence also suggests that Tilisolol may have partial agonist activity at β2-receptors, potentially mitigating bronchoconstriction, a common side effect of non-selective beta-blockers.[1]

Quantitative Pharmacodynamic Data from In Vivo Models

The following tables summarize the key quantitative findings from in vivo studies investigating the pharmacodynamics of this compound in various animal models.

Table 1: Cardiovascular Effects of this compound in Anesthetized Dogs

| Dose (mg/kg, i.v.) | Change in Coronary Vascular Resistance (CVR) | Change in Coronary Artery Diameter (CoD) | Reference |

| 1 | Dose-dependent decrease | No significant effect | [3] |

| 2 | Dose-dependent decrease | No significant effect | [3] |

| 4 | Dose-dependent decrease | No significant effect | [3] |

| 8 | Dose-dependent decrease | ~1.0% increase | [3] |

| 0.2 | Protective effect against ischemia-induced metabolic changes | Not Reported | [4] |

Table 2: Cardiovascular Effects of this compound in Pithed Rats

| Dose (mg/kg, i.v.) | Effect on Diastolic Blood Pressure | Effect on Heart Rate | Reference |

| 0.5 - 2.0 | Dose-dependent decrease | Slight increase | [5] |

Table 3: Comparative Effects of this compound and Propranolol in Anesthetized Dogs with Myocardial Ischemia

| Drug (Dose, i.v.) | Effect on Myocardial Energy Depletion (3 min ischemia) | Effect on Myocardial Energy Depletion (30 min ischemia) | Reference |

| Tilisolol (0.2 mg/kg) | Prevention | Sustained Prevention | [4] |

| Propranolol (1 mg/kg) | Prevention | No sustained prevention | [4] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

In Vivo Model 1: Anesthetized Dog Model for Coronary Circulation Assessment

-

Animal Model: Mongrel dogs.

-

Instrumentation (Chronic): Animals are chronically instrumented for the measurement of circumflex coronary artery diameter (CoD) and coronary blood flow (CBF). This typically involves surgical implantation of sonomicrometry crystals for diameter measurement and a Doppler flow probe for blood flow.

-

Anesthesia: For acute experiments, animals are anesthetized, often with a combination of anesthetic agents.

-

Drug Administration: this compound and other comparative agents are administered intravenously (i.v.).

-

Experimental Procedure:

-

Baseline measurements of CoD and CBF are recorded.

-

This compound is administered in a dose-dependent manner.

-

CoD and CBF are continuously monitored and recorded after each dose.

-

To investigate the mechanism, the experiment can be repeated after the administration of an ATP-sensitive K+ channel blocker, such as glibenclamide.

-

-

Key Parameters Measured: Coronary Vascular Resistance (CVR) is calculated from the measured CBF and arterial pressure.

In Vivo Model 2: Pithed Rat Model for Hemodynamic Assessment

-

Animal Model: Rats.

-

Pithing Procedure: The central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (B12768669) into the spinal canal. This eliminates central reflex mechanisms that can influence blood pressure.

-

Ventilation: Animals are artificially ventilated.

-

Drug Administration: this compound is administered intravenously (i.v.).

-

Experimental Procedure:

-

The preparation is allowed to stabilize, and baseline diastolic blood pressure and heart rate are recorded.

-

This compound is administered in a dose-dependent manner.

-

Changes in diastolic blood pressure and heart rate are recorded.

-

The involvement of K+ channels can be assessed by pretreatment with a blocker like glibenclamide.

-

-

Key Parameters Measured: Diastolic blood pressure and heart rate.

In Vivo Model 3: Anesthetized Open-Chest Dog Model of Myocardial Ischemia

-

Animal Model: Anesthetized open-chest dogs.

-

Ischemia Induction: Myocardial ischemia is induced by ligating the left anterior descending coronary artery for a specified duration (e.g., 3 or 30 minutes).

-

Drug Administration: this compound or a comparator (e.g., propranolol) is administered intravenously prior to the induction of ischemia.

-

Experimental Procedure:

-

The chest is opened to expose the heart.

-

The drug or saline (control) is administered.

-

The coronary artery is ligated to induce ischemia.

-

Myocardial tissue samples are taken to assess energy and carbohydrate metabolism.

-

Epicardial electrocardiogram is monitored for changes such as ST segment elevation.

-

-

Key Parameters Measured: Levels of myocardial energy stores (e.g., ATP, creatine (B1669601) phosphate) and glycolytic intermediates.

Mechanism of Action and Signaling Pathways

The dual mechanism of action of this compound involves both β-adrenergic receptor blockade and the opening of ATP-sensitive K+ channels.

Signaling Pathway of this compound

Caption: Dual mechanism of this compound action.

Experimental Workflow for Investigating Mechanism of Action

Caption: Workflow to elucidate the role of K-ATP channels.

This technical guide provides a consolidated resource for understanding the in vivo pharmacodynamics of this compound. The presented data and methodologies offer a foundation for further research and development in the field of cardiovascular therapeutics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tilisolol on ischemic myocardial metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tilisolol Hydrochloride: A Technical Overview of Beta-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tilisolol Hydrochloride's binding affinity for beta-adrenergic receptors. This compound is a beta-adrenergic receptor antagonist known for its therapeutic effects in cardiovascular conditions.[1] This document summarizes key binding affinity data, details common experimental methodologies for its determination, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is characterized as a beta-adrenergic receptor antagonist.[1] While some sources describe it as selective for the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue[1], other studies have referred to it as a nonselective beta-adrenoceptor blocker[2]. This suggests that its selectivity profile may warrant further investigation. In addition to its beta-blocking activity, Tilisolol also exhibits mild intrinsic sympathomimetic activity (ISA) and alpha-1 adrenergic receptor-mediated vasodilatory properties.[1]

A comprehensive literature review did not yield specific quantitative binding affinity values (Kᵢ or IC₅₀) for this compound at beta-1 and beta-2 adrenergic receptors from the initial search. The following table is presented as a template for researchers to populate as data becomes available.

| Receptor Subtype | Test System | Radioligand | Antagonist | Affinity (Kᵢ) | Selectivity Ratio (β₁/β₂) | Reference |

| Human β₁-adrenergic | CHO Cells | [³H]-CGP 12177 | Tilisolol HCl | Data not available | Data not available | |

| Human β₂-adrenergic | CHO Cells | [³H]-CGP 12177 | Tilisolol HCl | Data not available | Data not available |

Experimental Protocols

The determination of a compound's binding affinity for adrenergic receptors typically involves radioligand binding assays and functional antagonism assays.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor. Chinese Hamster Ovary (CHO) cells stably expressing human beta-1 or beta-2 adrenergic receptors are commonly used.[3][4][5]

Methodology:

-

Membrane Preparation:

-

Culture CHO cells expressing the desired human beta-adrenergic receptor subtype.

-

Harvest the cells and homogenize them in a cold buffer solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Reaction:

-

In a reaction tube, combine the prepared cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled antagonist (this compound).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of an antagonist by measuring its ability to inhibit the response of a tissue or cell to an agonist.

Methodology:

-

Tissue/Cell Preparation:

-

Prepare an isolated tissue preparation (e.g., guinea pig atrial muscle for β₁) or cultured cells expressing the receptor of interest.

-

Place the preparation in an organ bath or cell culture plate containing a physiological salt solution and maintain it at a constant temperature.

-

-

Agonist Dose-Response Curve:

-

Generate a cumulative concentration-response curve for a beta-adrenergic agonist (e.g., isoproterenol) by measuring a physiological response (e.g., heart rate, muscle contraction, or second messenger production).

-

-

Antagonist Incubation:

-

Introduce a fixed concentration of the antagonist (this compound) and allow it to equilibrate with the tissue/cells.

-

-

Repeat Agonist Dose-Response Curve:

-

In the presence of the antagonist, generate a new agonist concentration-response curve. A competitive antagonist will cause a rightward shift in the curve without changing the maximum response.[6]

-

-

Schild Plot Construction:

-

Repeat the experiment with several different concentrations of the antagonist.

-

Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) for each antagonist concentration.

-

Plot log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

-

Data Analysis:

-

The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve.[7] For a competitive antagonist, the pA₂ is theoretically equal to the pKₐ (the negative logarithm of the antagonist's dissociation constant).[7] A slope of 1 on the Schild plot is indicative of competitive antagonism.[7]

-

Visualizations

Signaling Pathway

Caption: Beta-Adrenergic Receptor Signaling Pathway and Tilisolol Antagonism.

Experimental Workflow

Caption: Workflow for Radioligand Binding Affinity Assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selectivity of β -adrenoceptor antagonists at the human β 1, β 2 and β 3 adrenoceptors: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Schild equation - Wikipedia [en.wikipedia.org]

- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Tilisolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol Hydrochloride is a beta-adrenergic receptor antagonist with a multifaceted pharmacological profile. Beyond its primary beta-blocking activity, Tilisolol exhibits intrinsic sympathomimetic activity (ISA), a property that allows it to exert partial agonist effects at the beta-adrenoceptor. This technical guide provides a comprehensive investigation into the ISA of Tilisolol, presenting available quantitative data, detailed experimental methodologies, and a thorough exploration of the underlying signaling pathways. The information is intended to support further research and development of beta-blockers with this unique therapeutic characteristic.

Introduction to this compound and its Intrinsic Sympathomimetic Activity

This compound is a non-selective beta-adrenergic antagonist, although some evidence suggests a degree of selectivity for beta-1 receptors.[1] Its primary therapeutic application lies in the management of cardiovascular conditions where a reduction in sympathetic tone is beneficial. A distinguishing feature of Tilisolol is its mild intrinsic sympathomimetic activity (ISA).[1] This partial agonism at beta-adrenergic receptors allows Tilisolol to elicit a submaximal response while simultaneously blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This dual action can be particularly advantageous in patient populations susceptible to bradycardia, a common side effect of conventional beta-blockers.[1]

The vasodilatory properties of Tilisolol are also noteworthy and contribute to its overall therapeutic effect. This vasodilation is understood to be mediated through two primary mechanisms: blockade of alpha-1 adrenergic receptors and the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][2]

Molecular Mechanisms and Signaling Pathways

The interaction of Tilisolol with the beta-adrenergic receptor initiates a cascade of intracellular events. As a partial agonist, Tilisolol stabilizes a receptor conformation that leads to a less robust activation of downstream signaling pathways compared to a full agonist like isoproterenol.

Beta-Adrenergic Receptor Binding and G-Protein Coupling

The binding of an agonist to the beta-adrenergic receptor promotes a conformational change that facilitates the coupling of the receptor to a stimulatory G-protein (Gs). This interaction leads to the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the beta-gamma subunit complex (Gβγ) and proceeds to activate adenylyl cyclase. The intrinsic sympathomimetic activity of Tilisolol stems from its ability to induce this conformational change, albeit to a lesser extent than a full agonist.

Adenylyl Cyclase Activation and cAMP Production

The activated Gαs subunit stimulates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the physiological responses associated with beta-adrenergic stimulation, such as increased heart rate and contractility. The partial agonism of Tilisolol results in a lower level of cAMP production compared to a full agonist.

Experimental Investigation of Intrinsic Sympathomimetic Activity

The quantification of ISA involves a series of in vitro and ex vivo experiments designed to measure the partial agonist effects of a compound.

Beta-Adrenergic Receptor Binding Assays

Radioligand binding assays are crucial for determining the affinity of Tilisolol for the beta-adrenergic receptor. These experiments typically utilize cell membranes expressing the receptor of interest and a radiolabeled antagonist (e.g., [³H]dihydroalprenolol). The affinity of Tilisolol is determined by its ability to displace the radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line known to express beta-adrenergic receptors (e.g., rat lung or heart, or a transfected cell line).

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled beta-antagonist and varying concentrations of unlabeled Tilisolol.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Tilisolol concentration. The concentration of Tilisolol that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Tilisolol

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 159.0 nM | Not Specified | Not Specified | [No specific study found] |

Note: While a Ki value is reported, the specific experimental conditions, including the receptor source and radioligand used, are not detailed in the available literature.

Adenylyl Cyclase Activity Assays

These functional assays directly measure the ability of Tilisolol to stimulate the production of cAMP, providing a quantitative measure of its intrinsic activity.

Experimental Protocol: Adenylyl Cyclase Activation Assay

-

Membrane Preparation: Prepare cell membranes as described for the binding assay.

-

Incubation: Incubate the membranes with ATP (the substrate for adenylyl cyclase) and varying concentrations of Tilisolol. A full agonist (e.g., isoproterenol) is used as a positive control.

-

Reaction Termination: Stop the reaction by adding a solution that inhibits adenylyl cyclase and prevents the degradation of cAMP.

-

cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the Tilisolol concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined. The intrinsic activity is often expressed as a percentage of the maximal response induced by a full agonist.

Table 2: Adenylyl Cyclase Activation by Tilisolol

| Parameter | Value | Cell/Tissue Type | Comparison | Reference |

| EC₅₀ | Data not available | - | - | - |

| Emax (% of Isoproterenol) | Data not available | - | - | - |

Isolated Heart and Atria Preparations

Ex vivo preparations, such as the Langendorff-perfused isolated heart or isolated atria, allow for the assessment of the physiological consequences of Tilisolol's ISA on cardiac function, including heart rate (chronotropy) and contractility (inotropy).

Experimental Protocol: Isolated Guinea Pig Atria Preparation

-

Tissue Preparation: Isolate the atria from a guinea pig and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Measurement: Attach one end of the atrial preparation to a force transducer to measure the force of contraction. The spontaneous beating rate can be recorded simultaneously.

-

Drug Administration: After a stabilization period, add cumulative concentrations of Tilisolol to the organ bath. A full agonist (isoproterenol) is used for comparison.

-

Data Analysis: Record the changes in heart rate and force of contraction at each concentration. Plot the responses against the logarithm of the drug concentration to obtain dose-response curves. The intrinsic activity is determined by comparing the maximal response to Tilisolol with that of the full agonist.

Table 3: Effects of Tilisolol on Isolated Cardiac Preparations

| Preparation | Parameter | Effect of Tilisolol | Quantitative Data | Reference |

| Isolated Guinea Pig Ventricular Myocytes | L-type Ca²⁺ current (ICa), Inwardly rectifying K⁺ current (IK1), Delayed rectifying K⁺ current (IK) | At 10 µM (a concentration higher than the clinical therapeutic regimen), in the absence of beta-adrenergic stimulation, Tilisolol did not affect these currents. | At therapeutic concentrations (0.01-0.15 µM), it is considered a pure beta-adrenoceptor antagonist. | [3] |

| Isolated Guinea Pig Ventricular Myocytes | Isoproterenol-induced increase in IK | 1 µM Tilisolol almost completely reversed the increase induced by 1 µM isoproterenol. | - | [3] |

| Isolated Guinea Pig Ventricular Myocytes | Isoproterenol-induced increase in ICa | 1 µM Tilisolol blocked the increase by approximately 30%. | - | [3] |

Note: The study on isolated guinea pig ventricular myocytes suggests that at therapeutic concentrations, Tilisolol acts as a pure antagonist, which appears to contradict the concept of ISA. Further studies on spontaneously beating atrial preparations are needed to clarify its chronotropic and inotropic effects in the absence of other beta-agonists.

Experimental Workflows and Logical Relationships

The investigation of a compound's intrinsic sympathomimetic activity follows a logical progression from receptor binding to cellular function and finally to tissue-level physiological responses.

Discussion and Future Directions

The available evidence indicates that this compound possesses a complex pharmacological profile characterized by beta-blockade, intrinsic sympathomimetic activity, and vasodilatory actions. While the ISA of Tilisolol is a recognized property, there is a notable lack of detailed, publicly available quantitative data from key in vitro functional assays to fully characterize the extent of its partial agonism. The conflicting observation of Tilisolol acting as a pure antagonist in ventricular myocytes at therapeutic concentrations highlights the need for further investigation.

Future research should focus on:

-

Comprehensive Receptor Binding Studies: To determine the affinity of Tilisolol for beta-1 and beta-2 adrenergic receptors in both the agonist and antagonist states.

-

Quantitative Adenylyl Cyclase Assays: To precisely measure the EC₅₀ and Emax of Tilisolol in comparison to full agonists, thereby providing a definitive measure of its intrinsic activity.

-

Studies in Isolated Atria: To clarify the chronotropic and inotropic effects of Tilisolol in a spontaneously active cardiac preparation.

-

In Vivo Hemodynamic Studies: To correlate the in vitro and ex vivo findings with the overall cardiovascular effects in animal models.

A more complete understanding of the intrinsic sympathomimetic activity of Tilisolol will be instrumental in optimizing its clinical use and in the development of future beta-blockers with tailored pharmacological properties.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [Intrinsic sympathomimetic activity of beta-blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilisolol Hydrochloride: A Technical Guide on its Role in ATP-Sensitive Potassium Channel Opening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol Hydrochloride, a nonselective β-adrenergic blocker, exhibits significant vasodilatory and hypotensive properties. Emerging evidence indicates that a core component of its mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle. This technical guide synthesizes the available preclinical data, detailing the evidence for Tilisolol's interaction with K-ATP channels, summarizing quantitative findings from key studies, and outlining the experimental protocols used to elucidate this effect. The proposed signaling pathways and experimental workflows are visualized to provide a clear framework for understanding and future investigation.

Introduction to Tilisolol and K-ATP Channels

This compound is a β-adrenergic receptor antagonist used in the management of hypertension and cardiac conditions.[1][2] Unlike traditional beta-blockers, Tilisolol also possesses direct vasodilatory effects, which contribute to its antihypertensive efficacy.[1] This dual action suggests a mechanism independent of its beta-blocking activity.

ATP-sensitive potassium (K-ATP) channels are crucial links between the metabolic state of a cell and its membrane potential.[3] These channels are hetero-octameric complexes formed by four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[4] In vascular smooth muscle, the predominant isoform is thought to be composed of Kir6.1 and SUR2B subunits.[5] When intracellular ATP levels are high, the channels are closed. A decrease in the ATP/ADP ratio, as seen in metabolic stress, causes the channels to open.[3] This opening leads to an efflux of potassium (K+) ions, causing hyperpolarization of the cell membrane. In vascular smooth muscle, hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in vasodilation.[6][7] Pharmacological agents that open these channels are known as K-ATP channel openers (KCOs) and are used to treat conditions like hypertension and angina.[3]

Evidence for Tilisolol as a K-ATP Channel Opener

The primary evidence for Tilisolol's role as a K-ATP channel opener comes from preclinical studies demonstrating that its vasodilatory and hypotensive effects are inhibited by glibenclamide, a specific K-ATP channel blocker.[8][9]

In studies using isolated rat thoracic aorta, Tilisolol induced concentration-dependent relaxation.[9] This effect was significantly antagonized by the presence of glibenclamide, strongly suggesting the involvement of K-ATP channels.[9] Similarly, in pithed rats, the hypotensive effects of intravenously administered Tilisolol were markedly inhibited following treatment with glibenclamide.[9]

Canine models further support this mechanism. In chronically instrumented dogs, intravenous Tilisolol produced a dose-dependent decrease in coronary vascular resistance (CVR).[8] Pretreatment with glibenclamide significantly suppressed this vasodilatory effect.[8] At higher doses (8 mg/kg), Tilisolol also caused a significant increase in the diameter of large coronary arteries, an effect that was reversed into a significant decrease after glibenclamide administration.[8]

It is important to note a study on isolated guinea pig ventricular myocytes using the whole-cell voltage-clamp technique did not find that Tilisolol induced K-ATP channel currents, suggesting its KCO activity may be specific to vascular smooth muscle and not present or potent in cardiac muscle under the tested conditions.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the K-ATP channel-mediated effects of this compound.

Table 1: Effects of Tilisolol on Vascular Tone and Blood Pressure

| Species/Model | Tissue/Parameter | Tilisolol Concentration/Dose | Observed Effect | Reference |

| Rat | Isolated Thoracic Aorta | 10⁻⁵ - 10⁻³ M | Concentration-related relaxation | [9] |

| Rat | Pithed Rat Model | 0.5 - 2.0 mg/kg, i.v. | Dose-dependent decrease in diastolic blood pressure | [9] |

| Dog | Coronary Circulation | 1, 2, 4, 8 mg/kg, i.v. | Dose-dependent decrease in Coronary Vascular Resistance (CVR) | [8] |

| Dog | Large Coronary Arteries | 8 mg/kg, i.v. | 1.00 +/- 0.15% increase in Coronary Diameter (CoD) | [8] |

Table 2: Antagonism of Tilisolol's Effects by Glibenclamide

| Species/Model | Tilisolol Dose/Concentration | Glibenclamide Effect | Reference |

| Rat (Isolated Aorta) | 10⁻⁵ - 10⁻³ M | Limited rightward parallel shift in concentration-relaxation curve | [9] |

| Rat (Pithed) | 0.5 - 2.0 mg/kg, i.v. | Antagonized hypotensive effects | [9] |

| Dog (Coronary Circulation) | 1 - 8 mg/kg, i.v. | Significantly suppressed the decrease in CVR | [8] |

| Dog (Large Coronary Arteries) | 1 - 8 mg/kg, i.v. | Reversed the increase in CoD into a significant decrease | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The protocols described below are based on the methods reported in the cited literature.

In Vivo Evaluation in Instrumented Dogs

This protocol was used to assess the effect of Tilisolol on coronary circulation.[8]

-

Animal Model: Mongrel dogs are chronically instrumented under general anesthesia and sterile surgical conditions.

-

Instrumentation:

-

A small piezoelectric crystal is placed on the surface of the circumflex coronary artery to measure coronary artery diameter (CoD).

-

An electromagnetic flow probe is placed around the same artery to measure coronary blood flow (CBF).

-

Catheters are placed in the aorta and left atrium to measure blood pressure and for drug administration.

-

-

Drug Administration: this compound (1, 2, 4, and 8 mg/kg) is administered intravenously (i.v.).

-

Antagonism Study: In a separate set of experiments, the K-ATP channel blocker glibenclamide is administered prior to the Tilisolol infusion to assess its inhibitory effect.

-

Data Analysis: Hemodynamic parameters including CoD, CBF, and Coronary Vascular Resistance (CVR = mean aortic pressure / mean CBF) are recorded and analyzed to determine the dose-dependent effects of Tilisolol with and without the channel blocker.

In Vitro and In Vivo Evaluation in Rats

This set of protocols was used to evaluate the vasorelaxant and hypotensive actions of Tilisolol.[9]

-

In Vitro Isolated Aorta Preparation:

-

The thoracic aorta is isolated from rats and cut into helical strips.

-

Strips are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

The tissue is pre-contracted with 20 mM KCl.

-

Tilisolol (10⁻⁵ - 10⁻³ M) is added cumulatively to generate a concentration-relaxation curve.

-

To test for antagonism, experiments are repeated in the presence of glibenclamide.

-

-

In Vivo Pithed Rat Preparation:

-

Rats are anesthetized, and a steel rod is inserted through the brainstem and spinal cord to destroy the central nervous system ("pithing"). This eliminates reflex changes in heart rate and blood pressure.

-

Arterial blood pressure is continuously monitored via a carotid artery catheter.

-

Tilisolol (0.5 - 2.0 mg/kg) is administered intravenously.

-

The hypotensive effects are compared before and after the administration of glibenclamide.

-

Signaling Pathways and Visualizations

General Mechanism of K-ATP Channel in Vasodilation

K-ATP channels in the plasma membrane of vascular smooth muscle cells (VSMCs) are central regulators of vascular tone. Their opening leads to membrane hyperpolarization and subsequent vasodilation.

Proposed Mechanism of Tilisolol Action

Based on indirect evidence from glibenclamide antagonism studies, Tilisolol is proposed to act as a direct opener of the K-ATP channel, bypassing the normal regulation by intracellular nucleotides.

Experimental Workflow Visualization

The diagram below outlines the logical flow of the preclinical experiments used to establish the link between Tilisolol and K-ATP channel activation.

Conclusion and Future Directions

The available evidence from multiple preclinical models strongly indicates that this compound exerts part of its vasodilatory action through the opening of ATP-sensitive potassium channels in vascular smooth muscle.[8][9] This mechanism is robustly demonstrated by the consistent antagonism of its effects by the specific K-ATP channel blocker, glibenclamide.

However, for a complete understanding, several knowledge gaps remain:

-

Molecular Target: The precise binding site of Tilisolol on the K-ATP channel complex (i.e., the Kir6.1 or SUR2B subunit) has not been identified. Future binding affinity and molecular docking studies are required.

-

Direct Electrophysiological Evidence: While indirect evidence is strong, direct confirmation of Tilisolol-induced K-ATP channel currents in vascular smooth muscle cells using patch-clamp electrophysiology would definitively confirm the mechanism and allow for detailed characterization of its channel-opening kinetics.

-

Subunit Specificity: Investigating the effect of Tilisolol on different recombinant K-ATP channel isoforms (e.g., cardiac Kir6.2/SUR2A, pancreatic Kir6.2/SUR1) would clarify its tissue selectivity and potential off-target effects.

Addressing these areas will provide a more comprehensive picture of Tilisolol's pharmacology and could inform the development of novel, more selective K-ATP channel openers for cardiovascular diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological roles of ATP-sensitive K+ channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KV channels and the regulation of vascular smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilisolol Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol (B1201935) Hydrochloride is a non-selective beta-adrenergic antagonist with vasodilatory properties, positioning it as a significant compound in the therapeutic landscape of cardiovascular diseases.[1][2] Its dual mechanism of action, involving both the blockade of beta-adrenergic receptors and the opening of ATP-sensitive potassium channels, distinguishes it from other beta-blockers and underscores its potential for targeted and effective treatment of conditions such as hypertension and angina pectoris.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, chemical structure, and key experimental methodologies related to Tilisolol Hydrochloride, offering a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development, formulation, and therapeutic efficacy. While specific experimental data for some properties of this compound are not extensively reported in publicly available literature, this section summarizes the known information and provides representative experimental protocols for their determination.

Structure and Molecular Formula

The chemical structure of Tilisolol reveals a substituted isoquinolinone core. The hydrochloride salt form is commonly used for pharmaceutical applications.

Chemical Structure: (Image of the chemical structure of this compound should be included here if possible. As a text-based AI, I cannot generate images. The IUPAC name provides the necessary information to draw the structure.)

IUPAC Name: (RS)-4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one hydrochloride[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₄N₂O₃ · HCl | [1] |

| Molecular Weight | 340.85 g/mol | [1] |

| CAS Number | 62774-96-3 | [3] |

Quantitative Physicochemical Data

Table 2: Quantitative Physicochemical Data of this compound

| Parameter | Value | Reference |

| Melting Point (°C) | 203-205 | [4] |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical testing guidelines and can be adapted for specific laboratory conditions.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

The melting point of this compound can be determined using the capillary method as described in various pharmacopeias.

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The powder is compacted by tapping the tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, when approaching the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the point of collapse) and the temperature at which it becomes completely liquid (the clear point) are recorded as the melting range.[5]

Determination of Solubility

Solubility is a crucial parameter that influences the bioavailability of a drug.

Methodology:

The equilibrium solubility of this compound can be determined using the shake-flask method.

-

Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 to simulate the physiological pH range of the gastrointestinal tract.

-

Procedure: An excess amount of this compound is added to a known volume of each buffer in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After reaching equilibrium, the solutions are filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption and distribution.

Methodology:

Potentiometric titration is a standard method for pKa determination.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the titrand.

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[3][9][10][11]

Determination of logP

The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology:

The shake-flask method is the classical approach for determining the octanol-water partition coefficient.

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is achieved, allowing the drug to partition between the two phases.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[12][13][14][15]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects through a dual mechanism of action. It acts as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors and also promotes vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow: Determination of pKa by Potentiometric Titration

The following diagram illustrates a typical workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination.

Conclusion

This compound is a promising cardiovascular agent with a unique pharmacological profile. This guide has provided a detailed overview of its known physicochemical properties and structure. While some experimental data remains to be fully elucidated in the public domain, the provided methodologies offer a solid foundation for researchers to conduct further investigations. The elucidation of its dual-action signaling pathway provides a clear rationale for its therapeutic effects. This comprehensive technical guide serves as a valuable resource for scientists and professionals engaged in the research and development of this compound and related compounds.

References

- 1. medkoo.com [medkoo.com]

- 2. Buy this compound | 155346-81-9 [smolecule.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Tilisolol [drugfuture.com]

- 5. thinksrs.com [thinksrs.com]

- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Determining the solubility of Tilisolol Hydrochloride in DMSO and aqueous buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the solubility of Tilisolol Hydrochloride in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Understanding the solubility of this compound is a critical first step in preclinical development, impacting everything from in vitro assay design to formulation for in vivo studies. This document outlines detailed experimental protocols and data presentation strategies to ensure accurate and reproducible results.

Introduction to this compound

This compound is a beta-adrenergic receptor antagonist with vasodilatory properties.[1][2] Its mechanism of action involves the blockade of beta-1 adrenergic receptors, predominantly located in the heart, which leads to a decrease in heart rate and myocardial contractility.[1][3] Additionally, Tilisolol has been shown to dilate coronary arteries through a mechanism involving the opening of ATP-sensitive K+ channels.[2] These dual actions make it an interesting candidate for cardiovascular therapies.[1][3]

Given its potential therapeutic applications, a thorough characterization of its physicochemical properties, particularly its solubility, is paramount for advancing its development.

The Importance of Solubility in Drug Discovery

Solubility is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability and unreliable in vitro assay results.[4] DMSO is a common solvent used to create high-concentration stock solutions in the early stages of drug discovery due to its ability to dissolve a wide range of compounds.[4] However, the solubility in aqueous buffers at physiological pH is more indicative of a drug's behavior in biological systems.[5] Therefore, determining the solubility in both DMSO and relevant aqueous buffers is essential.

Experimental Protocols for Solubility Determination

There are two primary types of solubility that are often measured: kinetic and thermodynamic solubility. Kinetic solubility is a measure of how quickly a compound dissolves from a solid form, often from a DMSO stock solution added to an aqueous buffer. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4] It involves adding an excess amount of the solid compound to the solvent of interest and allowing it to equilibrate over a period of time.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Aqueous buffers (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, citrate (B86180) buffers at various pH values)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a pre-determined volume of the desired solvent (e.g., 1 mL of DMSO or PBS pH 7.4) in a glass vial. The excess solid should be visually apparent.

-

Tightly seal the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.[4]

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV. This is done by comparing the sample's response to a standard curve of known concentrations. The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in a high-throughput manner early in the drug discovery process. This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.

Experimental Workflow for Kinetic Solubility

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

Tilisolol Hydrochloride: A Preclinical Investigation for Ophthalmic Applications

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Tilisolol (B1201935) Hydrochloride, a non-selective beta-adrenergic antagonist with vasodilatory properties, has been primarily investigated for its systemic effects in treating cardiovascular conditions. This document provides a comprehensive technical overview of the preliminary research into the potential ophthalmic applications of Tilisolol Hydrochloride, with a focus on its suitability as a treatment for glaucoma. While the existing body of research establishes a clear theoretical framework for its use in lowering intraocular pressure (IOP), a critical gap exists in the literature regarding its direct efficacy in ophthalmic models. This whitepaper summarizes the known mechanism of action, pharmacokinetic profile in ocular tissues, and the experimental protocols utilized in these preclinical investigations. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1][2] The mainstay of pharmacological treatment for glaucoma has historically included topical beta-adrenergic antagonists, which reduce IOP by decreasing the production of aqueous humor by the ciliary body.[1][2][3] Timolol, a non-selective beta-blocker, was a revolutionary advance in glaucoma management and remains a widely prescribed medication.[4]

This compound has been identified as a beta-blocker with a unique pharmacological profile, including vasodilatory properties mediated through the opening of ATP-sensitive K+ channels.[5] This dual mechanism of action presents a compelling case for its investigation in ophthalmic conditions where both IOP reduction and improved ocular blood flow could be beneficial. This whitepaper consolidates the available preclinical data on this compound to provide a foundational resource for further research and development in the ophthalmic space.

Mechanism of Action

This compound primarily functions as a non-selective beta-adrenergic receptor antagonist.[5] Its therapeutic potential in glaucoma stems from the established mechanism of beta-blockers in the eye, which involves the blockade of beta-receptors in the ciliary epithelium, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure.[1][3]

Beyond its beta-blocking activity, Tilisolol exhibits vasodilatory effects. This is achieved through the opening of ATP-sensitive K+ channels in vascular smooth muscle, a mechanism distinct from many other beta-blockers.[5] This property could theoretically offer an additional therapeutic advantage in glaucoma management by potentially improving blood flow to the optic nerve head.

Ocular Pharmacokinetics

The viability of a topical ophthalmic drug is critically dependent on its ability to penetrate ocular tissues and reach the target site in sufficient concentrations. Tilisolol's ocular pharmacokinetics have been investigated in preclinical rabbit models.

In Situ Ocular Absorption

An in situ study in albino rabbits was conducted to characterize the absorption of Tilisolol across different ocular membranes. The findings from this study are pivotal in understanding its potential as a topical agent.

Table 1: Summary of In Situ Ocular Absorption of Tilisolol in Albino Rabbits

| Parameter | Cornea | Sclera | Conjunctiva | Key Finding |

| Drug Disappearance | Minimal | Observed | Observed | Tilisolol is absorbed through the scleral and conjunctival routes.[6] |

| Aqueous Humor Access | High Concentration | Slight Concentration | Slight Concentration | The corneal route is the dominant pathway for Tilisolol to enter the aqueous humor.[6] |

| Vitreous Body Access | - | 4x more effective than cornea | - | The scleral route is more efficient for reaching the vitreous body.[6] |

| Systemic Absorption | Extremely Low | Higher than Cornea | Higher than Cornea | Corneal application leads to minimal systemic exposure.[6] |

| Permeability Coefficient | - | - | Constant at 5-100 mM | Suggests passive diffusion across the conjunctiva.[6] |

Prodrug Strategy for Enhanced Bioavailability

To improve the ocular bioavailability of Tilisolol, a lipophilic prodrug, O-palmitoyl tilisolol (PalTL), was synthesized and evaluated. The rationale behind this approach is to enhance the drug's retention time in the precorneal area and its penetration into ocular tissues.

Table 2: Ocular Tissue Concentrations of Tilisolol (TL) and O-palmitoyl tilisolol (PalTL) After Topical Instillation in Rabbits

| Ocular Tissue | Observation with PalTL vs. TL | Implication |

| Tear Fluid | Prolonged retention and higher concentrations of PalTL.[7] | Increased contact time with the ocular surface. |

| Cornea | Prolonged retention of both PalTL and the parent drug, Tilisolol.[7] | Enhanced corneal absorption. |

| Aqueous Humor | More prolonged retention of Tilisolol.[7] | Improved bioavailability at the target site for IOP reduction. |

| Iris-Ciliary Body | More prolonged retention of Tilisolol.[7] | Sustained presence at the site of action. |

These findings suggest that a prodrug approach could be a viable strategy to optimize the topical delivery of Tilisolol.[7][8]

Experimental Protocols

For the purpose of reproducibility and further research, the detailed methodology for the in situ ocular absorption study of Tilisolol is provided below.

Protocol: In Situ Ocular Absorption of Tilisolol in Albino Rabbits

-

Objective: To characterize the in situ absorption properties of Tilisolol through the cornea, sclera, and conjunctiva.

-

Animal Model: Albino rabbits.

-

Methodology:

-

A cylindrical cell is placed on the specific ocular surface (cornea, sclera, or palpebral conjunctiva).

-

A solution of this compound at varying concentrations (5-100 mM) is introduced into the cell.

-

The disappearance of the drug from the cell over time is measured to determine the in situ absorption.

-

Concentrations of Tilisolol in the aqueous humor, vitreous body, and plasma are quantified at specific time points.

-

-

Key Parameters Measured:

-

In situ apparent permeability coefficient.

-

Drug concentration in various ocular tissues and plasma.

-

Current Research Gaps and Future Directions

The preliminary research on this compound for ophthalmic applications has successfully established its ability to penetrate ocular tissues, particularly via the corneal route to the aqueous humor. The development of a prodrug has shown promise in enhancing its ocular bioavailability. However, a significant and critical gap in the current body of knowledge is the lack of pharmacodynamic data.

Key Unanswered Questions:

-

Efficacy in IOP Reduction: There are no published studies demonstrating the efficacy of this compound in reducing intraocular pressure in any animal model of glaucoma or in human subjects.

-

Optimal Formulation: While a prodrug has been explored, the optimal formulation for topical delivery, considering factors like viscosity, pH, and preservative systems, has not been determined.

-

Safety and Tolerability: The ocular safety and tolerability profile of topically administered this compound has not been thoroughly investigated.

-

Effect on Ocular Blood Flow: Given its vasodilatory properties, studies are needed to determine if Tilisolol has a beneficial effect on ocular blood flow in glaucoma models.

Future research should prioritize in vivo studies in relevant animal models (e.g., rabbits with induced ocular hypertension) to quantify the IOP-lowering effect of Tilisolol and its prodrugs. These studies should be followed by comprehensive ocular toxicology and safety assessments.

Conclusion

This compound presents a theoretically sound candidate for development as a topical treatment for glaucoma. Its established mechanism as a beta-blocker, combined with its unique vasodilatory properties, suggests a potential for both IOP reduction and enhanced ocular perfusion. Preclinical pharmacokinetic studies have confirmed its ability to penetrate ocular tissues and have identified a promising prodrug strategy to improve its bioavailability.

Despite this promising foundation, the absence of any direct evidence of its efficacy in lowering intraocular pressure represents a major hurdle for its further development. The research summarized in this whitepaper provides a clear roadmap for the necessary subsequent investigations, which must focus on demonstrating a tangible therapeutic effect in preclinical glaucoma models. Should such studies yield positive results, this compound could emerge as a novel and valuable addition to the therapeutic arsenal (B13267) for glaucoma management.

References

- 1. jkscience.org [jkscience.org]

- 2. Beta Blockers for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]

- 3. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Should β blockers be abandoned as initial monotherapy in chronic open angle glaucoma? The controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betaxolol - Wikipedia [en.wikipedia.org]

- 6. In situ ocular absorption of tilisolol through ocular membranes in albino rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ocular absorption behavior of palmitoyl tilisolol, an amphiphilic prodrug of tilisolol, for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustained ocular delivery of tilisolol to rabbits after topical administration or intravitreal injection of lipophilic prodrug incorporated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Effects of Tilisolol Hydrochloride on Isolated Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol Hydrochloride is a nonselective beta-adrenergic receptor antagonist that also exhibits Class III antiarrhythmic properties.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of Tilisolol on isolated cardiac myocytes, focusing on its electrophysiological actions, underlying mechanisms, and the experimental protocols used for their investigation. The primary actions of Tilisolol include the prolongation of action potential duration through the blockade of the delayed rectifier potassium current (IK) and a potent beta-blocking activity, particularly under adrenergic stimulation.[3][4] This document synthesizes quantitative data from key studies, details the methodologies for myocyte isolation and electrophysiological recording, and visualizes the relevant cellular pathways and experimental workflows.

Electrophysiological Effects on Cardiac Myocytes

Tilisolol directly modulates the electrophysiological properties of isolated ventricular myocytes, primarily by affecting the duration of the action potential (AP) and specific ion currents. Its effects are concentration-dependent.

Effects on Action Potential Duration (APD)

In isolated guinea pig ventricular myocytes, Tilisolol prolongs the action potential duration, a hallmark of Class III antiarrhythmic agents.[1][4] This effect is most pronounced at 90% repolarization (APD90). At higher concentrations, it can also shorten the early phase of repolarization (APD20).[4]

Table 1: Effect of Tilisolol on Action Potential Duration (APD) in Guinea Pig Ventricular Myocytes [4]

| Tilisolol Concentration | Parameter | Control (ms) | Tilisolol (ms) | Percent Change |

| 10 µM | APD90 | 236.6 ± 55.3 | 253.4 ± 52.4 | +7.1% |

| 100 µM | APD20 | 143.6 ± 15.7 | 133.7 ± 22.6 | -6.9% |

Data presented as mean ± standard deviation.

Effects on Cardiac Ion Currents

Tilisolol's primary direct membrane action is the depression of the delayed rectifier K+ current (IK).[4] It has minimal effect on the inward rectifier K+ current (IK1).[4] At higher concentrations, it also begins to affect the L-type Ca2+ current (ICa,L).[4]

Importantly, at therapeutic concentrations (0.01-0.15 µM) and in the absence of beta-adrenergic stimulation, Tilisolol has no direct effects on transmembrane ionic currents like ICa, IK1, or IK.[3] Its ion channel blocking effects become apparent at higher, supra-therapeutic concentrations.[3][4]

Table 2: Effect of Tilisolol on Maximal Conductance of Cardiac Ion Currents [4]

| Tilisolol Concentration | Ion Current | Maximal Conductance (% of Control) |

| 10 µM | IK | 64.3 ± 3.5% |

| 100 µM | IK | 52.6 ± 3.5% |

| 100 µM | ICa,L | 78.0 ± 9.8% |

Data represents the remaining current, indicating a 35.7% and 47.4% reduction in IK and a 22.0% reduction in ICa,L at the respective concentrations.

Beta-Adrenergic Blocking Effects

Under conditions of beta-adrenergic stimulation (e.g., with isoproterenol), Tilisolol demonstrates its potent beta-blocking capabilities. It almost completely reverses the isoproterenol-induced increase in the delayed rectifier K+ current (IK).[3] Its effect on the stimulated L-type Ca2+ current (ICa) is less pronounced, blocking only about 30% of the agonist-induced increase.[3] This selective inhibition of the catecholamine-induced increase in IK may contribute to its antiarrhythmic effects without significantly compromising contractility.[3]

Mechanism of Action

Tilisolol possesses a dual mechanism of action on cardiac myocytes: direct ion channel blockade (Class III action) and beta-adrenergic receptor antagonism (Class II action).[3][4][5]

-

Direct Ion Channel Blockade : At supra-therapeutic concentrations, Tilisolol directly blocks the delayed rectifier potassium channels (IK).[4] This blockade slows the efflux of potassium ions during phase 3 of the cardiac action potential, leading to a delay in repolarization and an increase in the action potential duration and effective refractory period (ERP).[1] This is the basis for its Class III antiarrhythmic activity.

-